Methyl decanoate

概述

准备方法

合成路线和反应条件: 癸酸甲酯通常通过癸酸与甲醇的酯化反应合成。反应由酸性催化剂(如硫酸)催化,并在回流条件下进行以确保完全转化。该反应可以表示如下:

癸酸+甲醇→癸酸甲酯+水

工业生产方法: 在工业环境中,癸酸甲酯也可以通过椰子油的醇解制备,椰子油中含有大量的癸酸。 所得酯通过减压分馏提纯以获得高纯度产品 .

化学反应分析

反应类型: 癸酸甲酯会发生各种化学反应,包括:

水解: 在强酸或强碱存在下,癸酸甲酯可以水解回癸酸和甲醇。

酯交换反应: 该反应涉及酯基与另一种醇的交换,生成不同的酯和醇。

还原: 癸酸甲酯可以使用还原剂(如氢化锂铝)还原为癸醇。

常用试剂和条件:

水解: 强酸(例如盐酸)或强碱(例如氢氧化钠)在回流条件下。

酯交换反应: 催化剂如甲醇钠或氢氧化钾。

还原: 无水乙醚中的氢化锂铝。

主要产物:

水解: 癸酸和甲醇。

酯交换反应: 取决于反应物的不同酯和醇。

还原: 癸醇.

科学研究应用

Biodiesel Production

Overview

Methyl decanoate is recognized as a potential surrogate for biodiesel due to its favorable combustion properties. It is derived from renewable resources and contributes to the reduction of greenhouse gas emissions.

Case Study: Combustion Characteristics

A study investigated the combustion characteristics of this compound in non-premixed flows. The research involved experimental and computational modeling to understand ignition and extinction conditions. A detailed kinetic mechanism was developed, consisting of 8555 elementary reactions and 3036 species, which was simplified to a skeletal mechanism with 713 reactions for practical simulations. The findings indicated that this compound effectively mimics the combustion behavior of conventional diesel fuels under various conditions .

Table 1: Combustion Properties of this compound

| Parameter | Value |

|---|---|

| Ignition Temperature | Varies (900-1300 K) |

| Fuel Mass Fraction | ±3% accuracy |

| Reaction Pathways | Complex at low T |

Biochemical Research

Overview

In biochemical studies, this compound serves as a model compound for understanding lipid metabolism and fatty acid synthesis. Its structure allows researchers to explore metabolic processes relevant to health and disease.

Case Study: Lipid Metabolism Studies

this compound has been used in studies focusing on lipid metabolism, where it helps elucidate the pathways involved in fatty acid synthesis. Researchers utilize this compound to investigate how fatty acids influence cellular functions, thereby providing insights into metabolic disorders .

Flavor and Fragrance Industry

Overview

this compound is widely utilized as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes due to its pleasant fruity aroma.

Applications

- Flavoring Agent: Enhances taste profiles in food.

- Fragrance Component: Used in perfumes and personal care products.

Solvent Applications

Overview

this compound acts as an effective solvent for various organic compounds, making it valuable in chemical synthesis and extraction processes.

Pharmaceutical Applications

Overview

In pharmaceuticals, this compound is employed as an excipient, aiding the delivery and absorption of active pharmaceutical ingredients.

作用机制

癸酸甲酯的作用机制涉及其与各种分子靶标和途径的相互作用。在生物系统中,它可以被酯酶等酶代谢,导致癸酸和甲醇的释放。癸酸然后可以进入代谢途径,影响细胞过程。 此外,其抗菌特性归因于其破坏微生物细胞膜的能力 .

类似化合物:

辛酸甲酯: 辛酸的酯,在香料和香精行业中有类似的应用。

月桂酸甲酯: 月桂酸的酯,用于类似的工业应用。

棕榈酸甲酯: 棕榈酸的酯,也用于生产洗涤剂和润滑剂。

独特性: 癸酸甲酯由于其特定的链长而具有独特性,这种链长在疏水性和挥发性之间取得了平衡。 这使得它特别适合香料和香精行业的应用,因为它赋予一种独特的果香 .

相似化合物的比较

Methyl octanoate: An ester of octanoic acid with similar applications in the fragrance and flavor industry.

Methyl laurate: An ester of lauric acid, used in similar industrial applications.

Methyl palmitate: An ester of palmitic acid, also used in the production of detergents and lubricants.

Uniqueness: Decanoic acid methyl ester is unique due to its specific chain length, which provides a balance between hydrophobicity and volatility. This makes it particularly suitable for applications in the fragrance and flavor industry, where it imparts a distinct fruity aroma .

生物活性

Methyl decanoate, also known as methyl caprate, is a fatty acid methyl ester derived from decanoic acid. This compound has garnered attention for its diverse biological activities and applications in various fields, including biodiesel production, food technology, and pharmacology. This article explores the biological activity of this compound, presenting relevant data tables, case studies, and detailed research findings.

This compound has the chemical formula and is classified as a fatty acid methyl ester. It is characterized by its hydrophobic nature and low solubility in water, which influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 198.29 g/mol |

| Boiling Point | 232 °C |

| Density | 0.87 g/cm³ |

| Solubility | Insoluble in water |

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in food preservation and pharmaceuticals.

- Case Study : In a laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial counts at concentrations above 0.5% (v/v) after 24 hours of exposure .

2. Insecticidal Activity

This compound has been explored for its insecticidal properties. It acts as a repellent and toxic agent against specific insect pests.

- Research Findings : In a study evaluating the effects of various fatty acid esters on pest insects, this compound was found to induce mortality in Drosophila melanogaster when administered at appropriate concentrations. The compound's mode of action is believed to involve disruption of the insect's nervous system .

3. Role in Biodiesel Production

This compound is not only significant for its biological activities but also plays a crucial role in the production of biodiesel. Its combustion characteristics are similar to conventional biodiesel fuels, making it a suitable candidate for sustainable energy solutions.

- Kinetic Modeling Study : A detailed kinetic model was developed to analyze the thermal decomposition and combustion of this compound under various conditions. The study highlighted that this compound produces lower emissions compared to traditional fossil fuels, emphasizing its potential as an environmentally friendly alternative .

Tables of Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound:

| Activity | Test Organism/Model | Concentration | Effect Observed |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | >0.5% (v/v) | Significant reduction in bacterial counts |

| Insecticidal | Drosophila melanogaster | Varies | Induced mortality; neurotoxic effects |

| Biodiesel combustion | Jet-stirred reactor | Various temperatures | Lower emissions; efficient combustion |

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing methyl decanoate with high purity in laboratory settings?

this compound is typically synthesized via esterification of decanoic acid with methanol. Reactive distillation systems are employed to overcome challenges in maintaining reactant proximity, as methanol (the lighter component) tends to separate from decanoic acid, reducing conversion efficiency . Batch reactive distillation with optimized temperature control (e.g., 60–80°C) and acid catalysts (e.g., sulfuric acid) improves yield. Post-synthesis purification via fractional distillation or preparative GC ensures ≥98% purity, validated by GC-MS and proton NMR .

Q. How can this compound be accurately quantified in complex mixtures such as biodiesel blends?

Gas chromatography (GC) with flame ionization detection (FID) is the gold standard. A validated GC method using a mixed methyl ester standard (e.g., C6:0 to C14:0 esters) enables precise quantification. For example:

| Component | % by Weight |

|---|---|

| This compound | 20 |

| Methyl dodecanoate | 20 |

| Calibration curves (R² > 0.99) and internal standards (e.g., methyl heptadecanoate) correct for matrix effects . |

Q. What are the critical parameters for characterizing this compound’s physicochemical properties?

Key parameters include:

- Boiling point : 224–226°C at 760 mmHg

- Density : 0.87 g/cm³ at 20°C

- LogP (octanol-water) : 4.2 (indicating high lipophilicity)

Experimental determination via differential scanning calorimetry (DSC) and tandem mass spectrometry (MS/MS) ensures reproducibility. Reference data from NIST Chemistry WebBook (CAS 110-42-9) should be cross-checked .

Advanced Research Questions

Q. How do kinetic models resolve contradictions in this compound’s combustion behavior under varying oxygen concentrations?

this compound’s combustion kinetics involve competing pathways: low-temperature oxidation (forming ketohydroperoxides) vs. high-temperature decomposition (producing alkenes and CO). Reduced mechanisms (e.g., 235 species, 1,500 reactions) reconcile discrepancies by incorporating cross-reactions with diesel/biodiesel surrogates. Jet-stirred reactor experiments validate model predictions, showing deviations <15% in CO and CO₂ yields under lean conditions (Φ = 0.5–1.0) .

Q. Why do in vitro antioxidant assays (DPPH vs. ABTS) yield conflicting correlations for this compound in lipid matrices?

this compound’s antioxidant activity is assay-dependent due to differing radical stabilization mechanisms:

- DPPH : Hydrophobic interactions favor this compound’s electron donation (positive correlation, r = 0.82).

- ABTS : Polar medium reduces accessibility, leading to negative correlation (r = −0.67) .

Methodological adjustments (e.g., solvent polarity, incubation time) and cluster analysis (Manhattan Distance) clarify these contradictions.

Q. What computational tools predict this compound’s environmental mobility and soil adsorption potential?

Molecular connectivity indices (MCIs) estimate soil adsorption coefficients (Koc ≈ 470), indicating moderate mobility. Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) predict biodegradation half-lives (t₁/₂ = 28–45 days) and prioritize metabolites. Experimental validation via soil column chromatography aligns with predictions (R² = 0.89) .

Q. Methodological Guidance for Contradictory Data Analysis

Q. How should researchers address variability in this compound’s pyrolysis products across different reactor configurations?

Discrepancies arise from residence time and temperature gradients. Fixed-bed reactors favor decarboxylation (yielding C9 alkanes), while flow reactors promote cracking (C5–C7 fragments). Standardized protocols (e.g., ISO 5660-1) and spatially resolved mass spectrometry (SVUV-PIMS) isolate reactor-specific artifacts .

Q. What statistical approaches reconcile discrepancies in this compound’s bioactivity studies?

Multivariate analysis (e.g., PCA, PLS-DA) identifies confounding variables (e.g., impurity profiles, solvent polarity). Meta-analyses of dose-response data (random-effects models) quantify heterogeneity (I² < 50% acceptable). Sensitivity analysis excludes outliers from non-GMP-grade reagents .

Q. Data Reproducibility and Reporting Standards

- Synthesis : Report catalyst loading (wt%), reaction time, and purification steps (e.g., column chromatography solvent ratios) .

- Combustion Studies : Adopt the CONSORT checklist for kinetic modeling, including uncertainty ranges for rate constants .

- Environmental Fate : Use OECD 307 guidelines for soil adsorption experiments .

属性

IUPAC Name |

methyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHYCMZPEVDGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

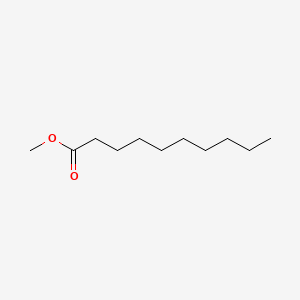

CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026842 | |

| Record name | Methyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] Colorless liquid; [MSDSonline] | |

| Record name | Decanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl decanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

224 °C @ 760 mm Hg, 108.00 °C. @ 10.00 mm Hg | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in water; very sol in ethyl alc, ether; slightly sol in chloroform, carbon tetrachloride, 0.0044 mg/mL at 20 °C | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8730 @ 20 °C/4 °C | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], 0.037 mm Hg @ 25 °C | |

| Record name | Methyl decanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

110-42-9 | |

| Record name | Methyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL DECANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9L2W51J0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-18 °C | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。